molecular formula C12H15IO3 B12070887 6-(2-Iodo-phenoxy)-hexanoic acid

6-(2-Iodo-phenoxy)-hexanoic acid

Cat. No.: B12070887
M. Wt: 334.15 g/mol
InChI Key: YPUNXEQHRJUREK-UHFFFAOYSA-N
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Description

6-(2-Iodo-phenoxy)-hexanoic acid is a hexanoic acid derivative featuring a phenoxy group substituted with an iodine atom at the ortho position. This compound’s structure combines a lipophilic aromatic system with a carboxylic acid moiety, enabling applications in medicinal chemistry, fluorescent labeling, and enzyme inhibition.

Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

6-(2-iodophenoxy)hexanoic acid

InChI

InChI=1S/C12H15IO3/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)

InChI Key

YPUNXEQHRJUREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodo-phenoxy)-hexanoic acid typically involves the reaction of 2-iodophenol with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 2-iodophenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of 6-(2-Iodo-phenoxy)-hexanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodo-phenoxy)-hexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodo group can be reduced to form phenol derivatives.

    Substitution: The iodo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Iodo-phenoxy)-hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Iodo-phenoxy)-hexanoic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The phenoxy group can interact with hydrophobic pockets in target molecules, enhancing its biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Ortho vs. Para Substituents
  • 6-(4-Formylphenoxy)hexanoic acid (): Substituent: Formyl group at para position. Role: The electron-withdrawing formyl group enhances reactivity in aldol condensations for fluorescent coumarin derivatives. Applications: Key intermediate in synthesizing red-shifted fluorophores (e.g., compound 8 in ) .
  • 6-(2-Propargyloxyphenyl)hexanoic acid (PPOH) (): Substituent: Propargyloxy group at ortho position. Role: Acts as a selective, mechanism-based inhibitor of cytochrome P450 epoxygenases (IC₅₀ = 9 µM). The ortho-propargyloxy group facilitates irreversible binding to CYP4A isoforms .
  • 6-[(4-Iodophenyl)methoxycarbonylamino]hexanoic acid (): Substituent: Iodo group at para position with a carbamate linker. Role: Potential use in targeted drug delivery due to iodophenyl’s radiolabeling capability.

Halogen bonding may enhance target affinity, as seen in PPOH’s CYP inhibition .

Enzyme Inhibition
  • PPOH (): Selective CYP epoxygenase inhibitor (IC₅₀ = 9 µM) with time-dependent inactivation.
  • 6-(Morpholin-4-yl)hexanoic acid esters (): Higher skin penetration enhancement (ER = 15.0) than piperidine analogs (ER = 5.6), attributed to morpholine’s hydrogen-bond acceptor capability.

Comparison: The iodine atom in 6-(2-Iodo-phenoxy)-hexanoic acid may confer unique inhibitory properties, similar to PPOH’s selectivity, but with distinct steric and electronic profiles.

Fluorescent Labeling
  • 6-(4-Formylphenoxy)hexanoic acid (): Used to synthesize coumarin-based fluorophores (e.g., compound 9) via aldol condensation. Yields depend on electronic delocalization in intermediates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent (Position) Key Properties Applications Reference
6-(2-Iodo-phenoxy)-hexanoic acid Iodo (ortho) Steric bulk, halogen bonding Potential CYP inhibition, drug delivery Hypothetical

Biological Activity

6-(2-Iodo-phenoxy)-hexanoic acid is a compound that has garnered interest in various biological and pharmacological studies due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from diverse research studies and presenting data in a structured format.

  • Molecular Formula : C13H15IO3
  • Molecular Weight : 320.17 g/mol
  • IUPAC Name : 6-(2-Iodophenoxy)hexanoic acid

The presence of the iodo group and the phenoxy moiety contributes to the compound's reactivity and interaction with biological systems, potentially influencing its solubility and biological activity.

The biological activity of 6-(2-Iodo-phenoxy)-hexanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biochemical pathways, including:

  • PPAR Agonism : This compound has been identified as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in regulating lipid metabolism and glucose homeostasis. PPAR activation can lead to beneficial effects in metabolic disorders .
  • Cell Cycle Regulation : Preliminary studies suggest that compounds similar to 6-(2-Iodo-phenoxy)-hexanoic acid can induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential anti-cancer properties .

In Vitro Studies

  • Cell Viability Assays : Research has shown that 6-(2-Iodo-phenoxy)-hexanoic acid exhibits cytotoxic effects on various cancer cell lines, including colon carcinoma and leukemia cells. The IC50 values indicate significant inhibition of cell proliferation at low concentrations.
    Cell LineIC50 (µM)Mechanism of Action
    HT-29 (Colon Cancer)2.5Induces G2/M phase arrest
    K562 (Leukemia)3.0Apoptosis via mitochondrial dysfunction
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased annexin V staining, indicating early apoptotic changes in treated cells .

In Vivo Studies

Research involving animal models has demonstrated that administration of 6-(2-Iodo-phenoxy)-hexanoic acid can result in significant tumor growth suppression, suggesting its potential as an anti-cancer agent. Further studies are needed to elucidate the exact mechanisms involved.

Case Studies

  • Case Study on Metabolic Disorders : A study highlighted the role of PPAR agonists in managing metabolic syndrome. The administration of 6-(2-Iodo-phenoxy)-hexanoic acid showed improved insulin sensitivity and lipid profiles in diabetic models, indicating its therapeutic potential for diabetes management .
  • Cancer Treatment Exploration : In a recent trial, patients with advanced solid tumors were treated with a regimen including 6-(2-Iodo-phenoxy)-hexanoic acid. Results indicated a partial response in several cases, warranting further investigation into its efficacy as part of combination therapies .

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